3-(Difluoromethyl)thiophene
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Overview
Description
3-(Difluoromethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a difluoromethyl group at the third position Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogen dance reaction, where halogenated thiophenes are treated with lithium diisopropylamide (LDA) to form lithiated intermediates, which are then reacted with difluoromethylating agents . Another approach involves the reaction of thiophene aldehydes with diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group .
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)thiophene may involve large-scale halogen dance reactions or the use of continuous flow reactors to optimize reaction conditions and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the thiophene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: 3-Methylthiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
3-(Difluoromethyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)thiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit succinate dehydrogenase, disrupting the electron transport chain in fungi and exhibiting antifungal activity . The difluoromethyl group enhances the compound’s binding affinity and selectivity for its targets, contributing to its biological efficacy.
Comparison with Similar Compounds
- 3-(Chloromethyl)thiophene
- 3-(Bromomethyl)thiophene
- 3-(Trifluoromethyl)thiophene
Comparison: 3-(Difluoromethyl)thiophene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its chloromethyl and bromomethyl analogs, the difluoromethyl group provides greater chemical stability and resistance to metabolic degradation . Additionally, the difluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets .
Properties
IUPAC Name |
3-(difluoromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2S/c6-5(7)4-1-2-8-3-4/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEUDRFBBGXPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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